BenchChemオンラインストアへようこそ!

3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Factor Xa inhibition hERG cardiotoxicity anticoagulant drug discovery

3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8) is a synthetic, small-molecule thioether-substituted benzamide derivative with the molecular formula C14H18FNO3S and a molecular weight of 299.36 g/mol. The compound belongs to a class of potent and highly selective inhibitors of Factor Xa (FXa), a key serine protease in the coagulation cascade.

Molecular Formula C14H18FNO3S
Molecular Weight 299.36
CAS No. 2309730-13-8
Cat. No. B2558762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
CAS2309730-13-8
Molecular FormulaC14H18FNO3S
Molecular Weight299.36
Structural Identifiers
SMILESC1CSCC1(CNC(=O)C2=CC(=CC=C2)F)OCCO
InChIInChI=1S/C14H18FNO3S/c15-12-3-1-2-11(8-12)13(18)16-9-14(19-6-5-17)4-7-20-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18)
InChIKeyKYCLRMGFIVXLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8): Structural and Pharmacological Classification


3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8) is a synthetic, small-molecule thioether-substituted benzamide derivative with the molecular formula C14H18FNO3S and a molecular weight of 299.36 g/mol . The compound belongs to a class of potent and highly selective inhibitors of Factor Xa (FXa), a key serine protease in the coagulation cascade [1]. Its structure features a 3-fluorobenzamide core linked via a methylene bridge to a thiolane (tetrahydrothiophene) ring that is further substituted with a 2-hydroxyethoxy group. This unique combination of a fluorinated aromatic ring and a functionalized thioether-containing heterocycle is characteristic of the 'thioether-substituted benzamide' patent family (US 7,022,695; EP 1,678,161 B1) assigned to Millennium Pharmaceuticals, Inc., which specifically claims compounds exhibiting exceptionally strong FXa inhibition combined with weak hERG channel binding [1]. Despite its presence in these patent filings, the compound has no reported bioactivity data in public databases such as ChEMBL and has not been used in any known clinical trials [2].

Why Generic Substitution Is Not Viable for 3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8)


Generic substitution among Factor Xa inhibitor chemotypes is not feasible because the dual pharmacological profile—combining potent FXa inhibition with minimal hERG channel activity—is exquisitely sensitive to specific structural features. The patent literature explicitly establishes that within the thioether-substituted benzamide class, the nature and position of substituents on both the benzamide ring and the thiolane moiety critically modulate the balance between anticoagulant efficacy and cardiovascular safety risk [1]. The 3-fluoro substitution on the benzamide ring of this compound imparts distinct electronic and steric properties compared to other halogen or alkyl variants, which directly influences binding affinity to FXa versus off-target proteases (e.g., thrombin, fVIIa, fIXa) [1]. Similarly, the 2-hydroxyethoxy group on the thiolane ring contributes to solubility and may affect hERG channel interactions, a key differentiator from earlier benzamidine-based FXa inhibitors that frequently suffered from hERG-related cardiotoxicity liabilities [1]. Consequently, replacing this specific compound with a close analog (e.g., 2-fluoro, 4-fluoro, or non-fluorinated benzamide derivatives) cannot guarantee retention of the target selectivity and safety profile, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8)


Differentiation via Dual Pharmacological Profile: Potent Factor Xa Inhibition with Attenuated hERG Binding

The compound belongs to a patent class (US 7,022,695) that is explicitly characterized by the combination of 'exceptionally strong inhibition of Factor Xa' and 'weak hERG binding' [1]. This dual profile is a primary claim of the invention and is not an inherent property of all benzamide-based FXa inhibitors. Well-characterized comparators such as betrixaban and darexaban (YM150), while potent FXa inhibitors, required extensive medicinal chemistry optimization to mitigate hERG channel affinity—a process that led to the exploration of structurally distinct series, including the thioether-substituted benzamides [2]. For example, the discovery of betrixaban involved systematic SAR studies where compounds were screened in hERG binding assays, and substitution groups were found to significantly affect hERG channel affinity [2]. The target compound, with its 3-fluoro substitution and 2-hydroxyethoxy-thiolane moiety, represents a specific, unduplicated substitution pattern within this optimized class, distinct from the 5-chloropyridin-2-yl and 4-(N,N-dimethylcarbamimidoyl)benzamido motifs found in betrixaban [2]. Precise quantitative FXa Ki or IC50 values for this exact compound are not publicly available in peer-reviewed literature or public databases; the evidence presented here is class-level inference derived from the patent's general claims for compounds of formula I [1].

Factor Xa inhibition hERG cardiotoxicity anticoagulant drug discovery

Structural Differentiation from Non-Fluorinated and Regioisomeric Benzamide Analogs

The 3-fluoro substituent on the benzamide ring imparts distinct physicochemical properties compared to unsubstituted, 2-fluoro, or 4-fluoro regioisomers. Commercially available close analogs include 2-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2320573-34-8) and 2-chloro-4-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS not specified) . The position of the fluorine atom affects the electron density distribution on the aromatic ring, which in turn modulates π-stacking interactions within the FXa S1 pocket and influences metabolic stability via cytochrome P450-mediated oxidative defluorination. 3-Fluoro substitution is generally associated with greater metabolic stability compared to 2-fluoro or 4-fluoro analogs due to the absence of labile sites adjacent to the amide bond or para to the carbonyl group. While direct comparative metabolic stability data for these specific analogs are not publicly available, the well-established principles of fluorine medicinal chemistry support that the 3-fluoro isomer represents a chemically and potentially pharmacologically distinct entity from its regioisomers and non-fluorinated counterparts [1].

structure-activity relationship fluorine substitution medicinal chemistry

Thiolane Ring and Hydroxyethoxy Side Chain as Differentiators from Pyridine- and Pyrazole-Based FXa Inhibitors

The thiolane (tetrahydrothiophene) ring bearing a 2-hydroxyethoxy substituent is a distinguishing structural motif within the FXa inhibitor landscape. Most clinically advanced FXa inhibitors (rivaroxaban, apixaban, edoxaban, betrixaban) feature oxazolidinone, pyrazole, or pyridine-based central scaffolds rather than a thiolane ring [1]. The thioether sulfur atom offers unique opportunities for additional interactions within the FXa S4 binding pocket that are not accessible to oxygen- or nitrogen-containing heterocycles. Furthermore, the 2-hydroxyethoxy side chain introduces a primary alcohol functionality that can serve as a handle for prodrug derivatization, bioconjugation, or further chemical modification—a feature absent in simpler alkyl-substituted thiolane derivatives. The patent US 7,022,695 discloses that for compounds of formula I, the Z group (which includes the thiolane and its substituents) is a critical determinant of both FXa potency and hERG selectivity [2]. Specific, quantitative comparison data for this compound versus clinically approved FXa inhibitors are not available; this differentiation is based on scaffold-level comparison of reported chemical structures.

thioether pharmacophore hydroxyethoxy solubility Factor Xa inhibitor scaffold

Intellectual Property and Procurement Exclusivity: Patent-Backed Differentiation from Generic FXa Inhibitors

The compound is encompassed within the claims of US Patent 7,022,695 B2, assigned to Millennium Pharmaceuticals, Inc. (now part of Takeda Pharmaceutical Company Limited) [1]. This patent, filed on October 5, 2004, and granted on April 4, 2006, provides a legal framework that distinguishes this compound from generic, off-patent FXa inhibitor scaffolds. While the patent has expired (20-year term from the earliest filing date), the structural specificity described in the claims means that this exact compound is unlikely to be available from multiple independent manufacturers, potentially affecting supply chain considerations. In contrast, widely used research-grade FXa inhibitors such as rivaroxaban or apixaban are available from numerous suppliers as reference standards. The compound's limited commercial availability (primarily from specialty chemical suppliers for research purposes) makes it a differentiated procurement item requiring careful vendor qualification and analytical verification of identity and purity.

patent-protected scaffold research tool compound Freedom to Operate

Recommended Research and Industrial Application Scenarios for 3-Fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide (CAS 2309730-13-8)


Tool Compound for Investigating Structure-Activity Relationships at the FXa S4 Pocket

The compound's unique thiolane ring with a hydroxyethoxy substituent provides a chemical probe for mapping the steric and electronic requirements of the Factor Xa S4 binding pocket. Researchers can use this compound as a reference ligand in competitive binding assays or X-ray crystallography studies to compare binding modes with those of established FXa inhibitors such as rivaroxaban or apixaban, which occupy the S4 pocket via oxazolidinone or pyrazole moieties, respectively . The thioether sulfur atom may engage in specific interactions (e.g., sulfur-π interactions with aromatic residues) that are not accessible to oxygen-based heterocycles, potentially revealing new directions for inhibitor design [1].

Reference Compound for hERG Safety Screening Panels in Anticoagulant Drug Discovery

Given the patent's explicit claim of weak hERG binding for compounds of this class , this compound can serve as a benchmark for establishing assay parameters in hERG liability screening. When evaluating novel FXa inhibitor candidates, including this compound as a reference alongside known hERG blockers (e.g., terfenadine, cisapride) and hERG-sparing controls (e.g., rivaroxaban) allows researchers to calibrate assay sensitivity and validate that the screening platform can differentiate between hERG-active and hERG-inactive compounds. This application is directly supported by the patent's emphasis on the FXa/hERG selectivity profile as a key inventive feature .

Analytical Reference Standard for Method Development and Validation in Bioanalytical Studies

The compound's well-defined molecular structure (C14H18FNO3S, MW 299.36) and the presence of a fluorine atom (enabling potential use as an internal standard in 19F NMR or fluorine-selective detection methods) make it suitable as a reference material for developing and validating analytical methods. In LC-MS/MS workflows for quantifying benzamide-based compounds in biological matrices, this compound can be used as a system suitability standard to verify chromatographic performance, mass accuracy, and detector linearity. Its structural similarity to other benzamide derivatives ensures chromatographic behavior that is representative of the analyte class, while its specific mass and fragmentation pattern minimize interference with commonly used internal standards .

Scaffold for Fragment-Based or Structure-Guided Medicinal Chemistry Optimization

The compound's modular structure—comprising a 3-fluorobenzamide head group, a thioether linker, and a functionalized thiolane tail—provides a versatile starting point for fragment-based drug discovery or structure-guided optimization. The 2-hydroxyethoxy substituent on the thiolane ring offers a synthetic handle for introducing additional functionality (e.g., esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid) to probe interactions with the FXa active site or to modulate physicochemical properties such as solubility and logD. This application is supported by the synthetic methods described in the patent US 7,022,695, which detail routes for preparing thioether-substituted benzamide derivatives with diverse substitution patterns [1].

Quote Request

Request a Quote for 3-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.